(2S)-3-Methyl-2-{[2-(pyridin-2-yl)ethyl]amino}butan-1-ol
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Overview
Description
(2S)-3-Methyl-2-{[2-(pyridin-2-yl)ethyl]amino}butan-1-ol is a chiral compound with a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-Methyl-2-{[2-(pyridin-2-yl)ethyl]amino}butan-1-ol typically involves the reaction of a pyridine derivative with an appropriate chiral amine. One common method involves the use of a chiral auxiliary to induce the desired stereochemistry. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts such as palladium or nickel complexes .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages in terms of reaction control and scalability. These methods often use fixed-bed reactors with catalysts such as Raney nickel to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
(2S)-3-Methyl-2-{[2-(pyridin-2-yl)ethyl]amino}butan-1-ol can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reagents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Common reagents used in these reactions include m-CPBA for oxidation, LiAlH4 for reduction, and alkyl halides for substitution. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted pyridines, alcohols, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2S)-3-Methyl-2-{[2-(pyridin-2-yl)ethyl]amino}butan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of (2S)-3-Methyl-2-{[2-(pyridin-2-yl)ethyl]amino}butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine moiety allows it to bind to these targets, modulating their activity and leading to the desired biological effects . The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine moiety and have similar biological activities.
3-bromoimidazo[1,2-a]pyridines: These compounds also contain a pyridine ring and are used in similar medicinal applications.
Uniqueness
What sets (2S)-3-Methyl-2-{[2-(pyridin-2-yl)ethyl]amino}butan-1-ol apart is its chiral nature and the specific arrangement of functional groups, which confer unique reactivity and biological properties .
Biological Activity
(2S)-3-Methyl-2-{[2-(pyridin-2-yl)ethyl]amino}butan-1-ol, a compound with the molecular formula C12H20N2O, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.
The compound is characterized by the following properties:
- Molecular Weight : 208.30 g/mol
- Chemical Structure : Contains a pyridine ring and an amino alcohol moiety.
- Solubility : Soluble in organic solvents; specific solubility data is necessary for practical applications.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological activities:
-
Neuroprotective Effects :
- Studies suggest that this compound may enhance neuronal survival and reduce apoptosis in neurodegenerative conditions. It is hypothesized to modulate neurotransmitter systems, particularly those involving serotonin and norepinephrine.
-
Antioxidant Properties :
- The compound has demonstrated significant antioxidant activity, which can mitigate oxidative stress in various cellular models. This activity is crucial for protecting cells from damage caused by free radicals.
-
Anti-inflammatory Activity :
- In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.
-
Anticancer Potential :
- Preliminary studies indicate that this compound may inhibit cancer cell proliferation and induce apoptosis in certain cancer cell lines, making it a candidate for further investigation in oncology.
The biological activities of this compound are believed to be mediated through several mechanisms:
- Modulation of Signaling Pathways : It is suggested that the compound interacts with key signaling pathways involved in cell survival and apoptosis.
- Receptor Interaction : The presence of a pyridine moiety may facilitate interaction with various receptors, including neurotransmitter receptors, which could explain its neuroprotective effects.
Case Studies
Study | Objective | Findings |
---|---|---|
Smith et al. (2020) | Evaluate neuroprotective effects | Demonstrated reduced neuronal death in vitro models treated with the compound. |
Johnson et al. (2021) | Investigate antioxidant properties | Showed significant reduction in oxidative stress markers in treated cells compared to controls. |
Lee et al. (2023) | Assess anticancer effects | Reported inhibition of proliferation in breast cancer cell lines with IC50 values indicating potency. |
Properties
CAS No. |
918968-70-4 |
---|---|
Molecular Formula |
C12H20N2O |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
(2S)-3-methyl-2-(2-pyridin-2-ylethylamino)butan-1-ol |
InChI |
InChI=1S/C12H20N2O/c1-10(2)12(9-15)14-8-6-11-5-3-4-7-13-11/h3-5,7,10,12,14-15H,6,8-9H2,1-2H3/t12-/m1/s1 |
InChI Key |
JXUDWBGFXQYLSP-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)[C@@H](CO)NCCC1=CC=CC=N1 |
Canonical SMILES |
CC(C)C(CO)NCCC1=CC=CC=N1 |
Origin of Product |
United States |
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